molecular formula C10H10BrFO2 B13316119 Methyl 2-(3-bromo-2-fluorophenyl)propanoate

Methyl 2-(3-bromo-2-fluorophenyl)propanoate

Cat. No.: B13316119
M. Wt: 261.09 g/mol
InChI Key: SXXJONWKMCVOHF-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of propanoic acid and contains both bromine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-2-fluorophenyl)propanoate typically involves the esterification of 2-(3-bromo-2-fluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted phenylpropanoates.

    Reduction: 2-(3-bromo-2-fluorophenyl)propanol.

    Oxidation: 2-(3-bromo-2-fluorophenyl)propanoic acid.

Scientific Research Applications

Methyl 2-(3-bromo-2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-2-fluorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-(2-fluorophenyl)propanoate
  • Methyl 3-bromo-2-(bromomethyl)propanoate
  • Methyl 3-(5-bromo-2-furyl)-2-propenoate

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 2-(3-bromo-2-fluorophenyl)propanoate

InChI

InChI=1S/C10H10BrFO2/c1-6(10(13)14-2)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3

InChI Key

SXXJONWKMCVOHF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)F)C(=O)OC

Origin of Product

United States

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